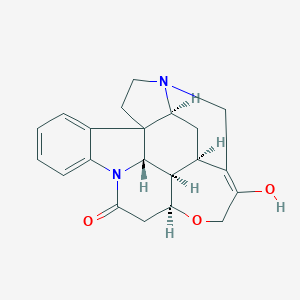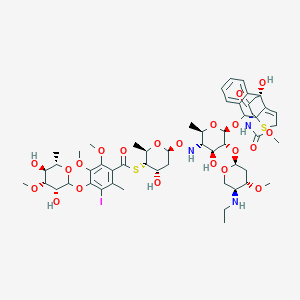![molecular formula C18H18BrClN2O3 B236372 5-bromo-2-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236372.png)
5-bromo-2-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide, also known as BMB, is a chemical compound that has been widely studied for its potential therapeutic applications. BMB belongs to the class of benzamide derivatives and is a potent inhibitor of various enzymes and receptors.
Wirkmechanismus
5-bromo-2-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide exerts its effects by inhibiting the activity of various enzymes and receptors. This compound inhibits the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. This compound also inhibits the activity of phosphodiesterase, which is involved in the regulation of intracellular levels of cyclic nucleotides. This compound also inhibits the activity of adenosine receptors, which are involved in the regulation of various physiological processes, including inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound also has anti-inflammatory and analgesic effects by inhibiting the release of pro-inflammatory cytokines and reducing the activity of nociceptive neurons.
Vorteile Und Einschränkungen Für Laborexperimente
5-bromo-2-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has several advantages for lab experiments. This compound is a potent inhibitor of various enzymes and receptors, making it a useful tool for studying the biochemical and physiological effects of these targets. This compound is also relatively easy to synthesize and purify, making it readily available for research. However, this compound also has some limitations for lab experiments. This compound has low solubility in water, which can limit its use in some experiments. This compound also has potential toxicity, which should be carefully evaluated before use in experiments.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-2-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide. One future direction is to study the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and pain. Another future direction is to study the mechanism of action of this compound in more detail, including its effects on intracellular signaling pathways. Additionally, the development of more potent and selective inhibitors of the targets of this compound may lead to the discovery of new therapeutic agents.
Synthesemethoden
The synthesis of 5-bromo-2-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide involves the reaction of 5-bromo-2-chlorobenzoyl chloride with 5-methoxy-2-(4-morpholinyl)aniline in the presence of a base. The reaction yields this compound as a white solid in good yield. The purity of this compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound also inhibits the activity of various enzymes and receptors, including protein kinase C, phosphodiesterase, and adenosine receptors. This compound has also been shown to have anti-inflammatory and analgesic effects.
Eigenschaften
Molekularformel |
C18H18BrClN2O3 |
|---|---|
Molekulargewicht |
425.7 g/mol |
IUPAC-Name |
5-bromo-2-chloro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C18H18BrClN2O3/c1-24-13-3-5-17(22-6-8-25-9-7-22)16(11-13)21-18(23)14-10-12(19)2-4-15(14)20/h2-5,10-11H,6-9H2,1H3,(H,21,23) |
InChI-Schlüssel |
WAORDFSSVSMXRO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=C(C=CC(=C3)Br)Cl |
Kanonische SMILES |
COC1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=C(C=CC(=C3)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B236292.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236295.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B236312.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236313.png)


![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236322.png)

![N-(3-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B236328.png)
![N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B236333.png)
![5-Acetamido-2-[2-[5-acetamido-2-[[5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxymethyl]-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-3-hydroxyoxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B236335.png)

![N-[4-(isobutyrylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236346.png)
![N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236348.png)